molecular formula C5H11N5O2 B14775467 Azido-PEG1-Hydrazide

Azido-PEG1-Hydrazide

Cat. No.: B14775467
M. Wt: 173.17 g/mol
InChI Key: MYWDBHALVNWUJN-UHFFFAOYSA-N
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Description

Azido-PEG1-Hydrazide is a bifunctional polyethylene glycol (PEG) linker that contains both an azide group and a hydrazide group. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage, while the hydrazide group can react with aldehydes to form semi-permanent hydrazone bonds . This compound is widely used in various fields due to its unique chemical properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azido-PEG1-Hydrazide typically involves the reaction of a PEG derivative with azide and hydrazide groups. One common method involves the reaction of a PEG derivative with sodium azide to introduce the azide group, followed by the reaction with hydrazine to introduce the hydrazide group . The reaction conditions usually involve mild temperatures and neutral pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The final product is often purified using techniques such as chromatography and crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Azido-PEG1-Hydrazide involves its bifunctional groups:

Comparison with Similar Compounds

Similar Compounds

  • Azido-PEG3-Hydrazide
  • Azido-PEG4-Hydrazide
  • Azido-PEG6-Hydrazide
  • Azido-PEG8-Hydrazide
  • Azido-PEG12-Hydrazide
  • Azido-PEG16-Hydrazide
  • Azido-PEG24-Hydrazide

Uniqueness

Azido-PEG1-Hydrazide is unique due to its shorter PEG chain, which provides distinct solubility and reactivity properties compared to its longer-chain counterparts . This makes it particularly useful in applications where a shorter linker is desired.

Properties

Molecular Formula

C5H11N5O2

Molecular Weight

173.17 g/mol

IUPAC Name

3-(2-azidoethoxy)propanehydrazide

InChI

InChI=1S/C5H11N5O2/c6-9-5(11)1-3-12-4-2-8-10-7/h1-4,6H2,(H,9,11)

InChI Key

MYWDBHALVNWUJN-UHFFFAOYSA-N

Canonical SMILES

C(COCCN=[N+]=[N-])C(=O)NN

Origin of Product

United States

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